L-Leucine hydrochloride
Overview
Description
L-Leucine hydrochloride is a fluorogenic peptidyl substrate for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Synthesis Analysis
The synthesis of L-Leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 has been described . In all three methods, the stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalysed procedure involving hydrolysis and reductive amination of a 2-keto ester . Leucine dehydrogenase (LDH) is a NAD+ -dependent oxidoreductase, which can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives .
Molecular Structure Analysis
Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid . The molecular weight of L-Leucine methyl ester hydrochloride is 181.66 .
Chemical Reactions Analysis
Protonation of leucine-NCA by HCl results in the formation of leucine chloride hydrochloride .
Physical And Chemical Properties Analysis
Leucine sublimes at 180-188o/0.3mm with 99.1% recovery . The physicochemical properties of amino acids are influenced by various interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .
Scientific Research Applications
Enzymatic Activity and Specificity
The colorimetric determination of leucine aminopeptidase activity using L-Leucyl-beta-naphthylamide hydrochloride as a substrate illustrates the compound's utility in enzymatic assays. This method has helped clarify the substrate's specificity and understand the distribution of enzymatic activity in mammalian tissues (Green et al., 1955).
Microbial Decomposition in Aquatic Environments
A study investigating the microbial decomposition in aquatic environments highlighted the balance between uptake of leucine and extracellular hydrolytic production of leucine from peptide model substrates. This research offers insights into the microbial utilization of dissolved protein and the environmental impact on decomposition processes (Hoppe et al., 1988).
Protein Synthesis and Muscle Anabolism
Leucine supplementation in a low-protein mixed macronutrient beverage was shown to enhance myofibrillar protein synthesis in young men, underscoring its importance in muscle protein metabolism and potential applications in dietary supplements for enhancing muscle anabolism (Churchward-Venne et al., 2014).
Biocompatible Materials and Drug Delivery
The synthesis of a hyperbranched grafting copolymer PEI-g-PLeu for gene and drug co-delivery showcases the application of L-Leucine in creating biocompatible materials for therapeutic purposes. This development has implications for cancer therapy and the design of novel drug delivery systems (Li et al., 2018).
Regulation of Insulin Secretion and Metabolism
L-Leucine's role in regulating insulin secretion from pancreatic beta cells highlights its metabolic significance. The amino acid stimulates insulin secretion by serving as a metabolic fuel and allosteric activator of glutamate dehydrogenase, contributing to the understanding of nutrient signaling in metabolic diseases (Yang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZZNHPZEPVUQK-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226904 | |
Record name | Leucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine hydrochloride | |
CAS RN |
760-84-9 | |
Record name | L-Leucine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-leucine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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